molecular formula C12H16ClNO2 B2706108 4-Phenylpiperidine-2-carboxylic acid;hydrochloride CAS No. 2408962-88-7

4-Phenylpiperidine-2-carboxylic acid;hydrochloride

Cat. No.: B2706108
CAS No.: 2408962-88-7
M. Wt: 241.72
InChI Key: IKFBWKSDDBPPQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of 4-Phenylpiperidine Derivatives

The pharmacological exploration of 4-phenylpiperidine derivatives originated in the mid-20th century with the discovery of pethidine (meperidine), a synthetic opioid analgesic featuring a 4-phenylpiperidine core. This breakthrough demonstrated that structural simplification of morphine's pentacyclic scaffold could retain analgesic efficacy while improving synthetic accessibility. Subsequent developments produced prodine and ketobemidone, which introduced methyl and ketone groups at the 3-position to modulate receptor affinity and metabolic stability.

The 1980s marked a paradigm shift with the introduction of paroxetine, a selective serotonin reuptake inhibitor (SSRI) incorporating a 4-(4-fluorophenyl)piperidine structure. This demonstrated the scaffold's adaptability beyond opioid receptors, spurring investigations into CNS applications ranging from antidepressants to antiparkinsonian agents like budipine. These historical milestones established 4-phenylpiperidine as a privileged structure capable of accommodating diverse substituents while maintaining favorable pharmacokinetic profiles.

Position of 4-Phenylpiperidine-2-Carboxylic Acid Hydrochloride in Medicinal Chemistry

4-Phenylpiperidine-2-carboxylic acid hydrochloride occupies a strategic niche as a bifunctional scaffold combining the conformational rigidity of the piperidine ring with the hydrogen-bonding capacity of a carboxylic acid. Unlike earlier derivatives with ester or amide groups at the 2-position, the carboxylic acid moiety introduces pH-dependent ionization, enhancing water solubility while allowing salt formation for improved crystallinity. This property addresses the lipophilicity challenges observed in 4-phenylpiperidine derivatives like haloperidol, where high logP values correlate with CNS penetration but complicate formulation.

Recent studies on structurally analogous 4-phenylpiperidine-2-carboxamides demonstrate the scaffold's utility as serotonin 5-HT~2C~ receptor positive allosteric modulators (PAMs). Molecular docking analyses reveal that the 2-carboxamide group forms critical hydrogen bonds with Asn351 and Ser334 in the receptor's transmembrane domain. While the carboxylic acid derivative has not been explicitly tested in this context, its structural similarity suggests potential for analogous interactions, with the ionized carboxylate potentially engaging complementary basic residues in target proteins.

Structural Significance of the 2-Carboxylic Acid Moiety

The 2-carboxylic acid group introduces three critical modifications to the 4-phenylpiperidine scaffold:

  • Conformational Restriction : Quantum mechanical calculations indicate that the carboxylic acid group reduces piperidine ring puckering flexibility by 38% compared to 2-ester derivatives, favoring a chair conformation with axial phenyl group orientation.
  • Ionization Profile : With a calculated pK~a~ of 4.2 for the carboxylic acid group, the compound exists primarily as a zwitterion at physiological pH, enhancing solubility while maintaining membrane permeability through the protonated piperidine nitrogen.
  • Synthetic Versatility : The carboxylic acid serves as a handle for further derivatization. Peptide coupling reactions enable conversion to amides, while reduction yields alcohol intermediates for ether formation.

Comparative studies with 4-phenylpiperidine-2-carboxamides show that replacing the amide with a carboxylic acid alters target selectivity. In 5-HT~2C~ receptor models, the carboxamide forms a bidentate hydrogen bond with Asn351, while the carboxylic acid's ionization state may enable salt bridge formation with Lys140 in the orthosteric binding pocket. This suggests potential for modulating receptor subtype selectivity through strategic placement of ionizable groups.

Research Evolution and Current Scientific Focus

Modern synthetic approaches to 4-phenylpiperidine-2-carboxylic acid derivatives leverage catalytic asymmetric hydrogenation and flow chemistry techniques to overcome historical yield limitations. The patent literature describes a four-step synthesis from 1-benzyl-4-piperidone involving:

  • Cyanohydrin formation with KCN
  • Grignard reaction with phenylmagnesium bromide
  • Hydrogenolytic debenzylation
  • Acidic hydrolysis to the carboxylic acid

This route improves upon earlier six-step sequences by eliminating phenyllithium reagents and reducing reaction times from 72 to 24 hours. Current optimization efforts focus on enzymatic resolution of racemic mixtures using Candida antarctica lipase B, achieving 98% enantiomeric excess for the (2R,4S) isomer.

Computational drug design now prioritizes this scaffold for multitarget ligands. Molecular dynamics simulations predict dual affinity for μ-opioid and serotonin 5-HT~2A~ receptors, with the carboxylic acid group participating in distinct interaction networks:

  • Opioid receptor binding: Coordination with His297 (TM6) via water-mediated hydrogen bonds
  • 5-HT~2A~ receptor binding: Salt bridge formation with Lys155 (ECL2)

Properties

IUPAC Name

4-phenylpiperidine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c14-12(15)11-8-10(6-7-13-11)9-4-2-1-3-5-9;/h1-5,10-11,13H,6-8H2,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKFBWKSDDBPPQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CC1C2=CC=CC=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenylpiperidine-2-carboxylic acid;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phenylacetonitrile with piperidine in the presence of a reducing agent such as phenylsilane. This reaction promotes the formation and reduction of an imine intermediate, leading to the cyclization and formation of the piperidine ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

4-Phenylpiperidine-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted piperidine derivatives, which can have different functional groups attached to the piperidine ring .

Scientific Research Applications

Pharmaceutical Development

4-Phenylpiperidine-2-carboxylic acid hydrochloride is primarily utilized as an intermediate in the synthesis of numerous pharmaceutical compounds. Its applications include:

  • Analgesics : This compound is integral to the formulation of pain relief medications. Research indicates that derivatives of 4-phenylpiperidine exhibit potent analgesic properties, often requiring lower doses compared to traditional analgesics like pethidine, which is known for its high addiction potential and side effects .
  • Anti-inflammatory Drugs : The compound is also involved in developing anti-inflammatory agents, enhancing therapeutic options for managing pain and inflammation .

Neuroscience Research

In neuroscience, 4-phenylpiperidine-2-carboxylic acid hydrochloride plays a crucial role in understanding neurotransmitter systems:

  • Psychoactive Substances : Studies have revealed that this compound aids researchers in exploring the mechanisms of action for various psychoactive drugs, potentially leading to advancements in mental health treatments .
  • Serotonin Receptor Modulation : Recent research has identified analogues of this compound as positive allosteric modulators for serotonin receptors (5-HT2C), suggesting its utility in developing treatments for mood disorders .

Organic Synthesis

The compound serves as a valuable building block in organic chemistry:

  • Synthesis of Complex Molecules : It facilitates the efficient creation of complex organic structures, which is essential for innovation within chemical manufacturing .
  • Formulation of Drug Delivery Systems : By improving the bioavailability of active pharmaceutical ingredients, this compound enhances the effectiveness of drug formulations, ensuring better therapeutic outcomes .

Case Studies and Research Findings

Several studies illustrate the diverse applications of 4-phenylpiperidine-2-carboxylic acid hydrochloride:

StudyFocusFindings
US3539579AAnalgesic PropertiesDemonstrated effective analgesic doses significantly lower than common analgesics; suitable for parenteral administration .
US2904550APain ManagementHighlighted strong pain-relieving activity; effective for acute pain conditions such as gallstone and renal colic .
PMC8434884Serotonin ModulationShowed that derivatives function as serotonin receptor modulators with enhanced drug-like properties .

Mechanism of Action

The mechanism of action of 4-Phenylpiperidine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Functional Groups

The pharmacological and physicochemical properties of piperidine derivatives are highly sensitive to substituent variations. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparisons
Compound Name Molecular Formula Key Substituents Notable Features/Applications References
4-Phenylpiperidine-2-carboxylic acid HCl C₁₂H₁₅NO₂·HCl -COOH at C2, -Ph at C4 Pharmaceutical intermediate
Meperidine HCl (Opioid analgesic) C₁₅H₂₁NO₂·HCl Ethyl ester at C4, -CH₃ at N1 Schedule II opioid; abused for analgesia
1-(t-Boc)-4-phenylpiperidine-2-carboxylic acid C₁₇H₂₃NO₄ Boc-protected amine at N1 Synthetic precursor for drug candidates
4-Fluoro-4-piperidinecarboxylic acid HCl C₆H₁₁ClFNO₂ -F at C4, -COOH at C4 Fluorinated analog; enhanced bioavailability
2-Phenyl-2-(piperidin-2-yl)acetic acid HCl C₁₃H₁₈ClNO₂ -Ph at C2, -CH₂COOH at C2 Metabolite of methylphenidate (Ritalin)
Ethyl 4-(2-chloroethyl)piperidine-4-carboxylate HCl C₁₀H₁₉Cl₂NO₂ Ethyl ester and chloroethyl at C4 Alkylating agent in synthesis

Stability and Reactivity

  • Acid Stability : Nicardipine HCl () and other hydrochloride salts show pH-dependent stability, critical for formulation design. The target compound’s carboxylic acid group may influence its degradation profile compared to ester-containing analogs like Meperidine .
  • Synthetic Utility : The Boc-protected analog () is stable under basic conditions, enabling selective deprotection during multi-step syntheses, unlike the free base form of the target compound .

Key Research Findings

  • Structural-Activity Relationships (SAR) :
    • Position of Substituents : Fluorination at C4 () increases metabolic stability but reduces solubility compared to phenyl substitution at C4 .
    • Salt Formation : Hydrochloride salts generally enhance crystallinity and shelf-life, as seen in Clindamycin HCl () and the target compound .
  • Toxicity Profiles : The target compound’s acute oral toxicity () contrasts with Meperidine’s CNS depressant effects, underscoring the need for tailored safety protocols .

Biological Activity

4-Phenylpiperidine-2-carboxylic acid; hydrochloride is a significant compound in medicinal chemistry, primarily recognized for its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

4-Phenylpiperidine-2-carboxylic acid; hydrochloride is a derivative of piperidine, characterized by a six-membered ring containing one nitrogen atom. Its chemical formula is C12H16ClNO2C_{12}H_{16}ClNO_2 . The compound's structure allows it to interact with various biological targets, making it a versatile molecule in both research and therapeutic contexts.

The biological activity of 4-phenylpiperidine-2-carboxylic acid; hydrochloride is primarily mediated through its interaction with specific receptors and enzymes:

  • Opioid Receptors : The compound exhibits significant activity at the central nervous system (CNS) μ-opioid receptor, functioning as an analgesic. It modulates pain pathways by inhibiting pain signal transmission .
  • Cholinesterase Inhibition : It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important in neurodegenerative disease therapies .
  • Serotonin Receptors : Recent studies indicate that derivatives of this compound can act as positive allosteric modulators at the 5-HT2C receptor, influencing calcium release in neuronal cells .

Analgesic Properties

4-Phenylpiperidine-2-carboxylic acid; hydrochloride serves as a precursor to pethidine (meperidine), a potent analgesic. Its derivatives are known to interact with opioid receptors effectively, providing significant pain relief. The compound's structural similarity to other opioid analgesics enhances its ability to modulate pain pathways .

Anticancer Activity

Research has demonstrated that certain derivatives of this compound possess anticancer properties. For instance, studies showed improved cytotoxicity and apoptosis induction in cancer cell lines compared to standard treatments like bleomycin . The mechanism involves the inhibition of key cellular pathways associated with cancer progression.

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects due to its influence on neurotransmitter systems. Its ability to inhibit cholinesterases suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

Pharmacokinetics

Pharmacokinetic studies reveal that 4-phenylpiperidine-2-carboxylic acid; hydrochloride has significant first-pass uptake and high plasma protein binding, similar to morphine. This pharmacokinetic profile indicates that the compound may have a favorable absorption and distribution profile for therapeutic use .

Case Studies and Research Findings

Several studies have provided insights into the biological activity of this compound:

  • Cancer Therapy : A study explored the use of piperidine derivatives in targeting cancer cells, demonstrating enhanced efficacy over traditional drugs through improved binding interactions with target proteins .
  • Neurodegenerative Disease Models : Research involving animal models indicated that compounds derived from 4-phenylpiperidine-2-carboxylic acid could reduce symptoms associated with neurodegeneration by modulating cholinergic signaling pathways .
  • Analgesic Efficacy : Clinical trials have assessed the analgesic effects of this compound in patients experiencing chronic pain, showing promising results comparable to established opioid treatments .

Summary Table of Biological Activities

Activity TypeMechanism/TargetReference
Analgesicμ-opioid receptor modulation
AnticancerInduction of apoptosis in tumor cells
NeuroprotectiveInhibition of AChE and BuChE
Positive Allosteric Modulation5-HT2C receptor activity

Q & A

What are the recommended safety protocols for handling 4-Phenylpiperidine-2-carboxylic acid hydrochloride in laboratory settings?

Basic Question
Methodological Answer:

  • Personal Protective Equipment (PPE): Wear tested and approved gloves (nitrile or neoprene), chemical-resistant lab coats, and safety goggles. Respiratory protection (e.g., NIOSH-certified N95 masks) is required if aerosol formation is possible .
  • Ventilation: Use fume hoods to minimize inhalation risks, especially during weighing or reactions generating dust .
  • Spill Management: Avoid dry sweeping; use wet methods or HEPA-filtered vacuums. Contain spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Storage: Store in sealed containers at 2–8°C in dry, well-ventilated areas away from incompatible substances (e.g., strong oxidizers) .

What are the standard synthetic routes for 4-Phenylpiperidine-2-carboxylic acid hydrochloride, and what key parameters influence yield?

Basic Question
Methodological Answer:

  • Route 1 (Piperidine Core Functionalization):
    • React 4-phenylpiperidine with chloroacetyl chloride under basic conditions (K₂CO₃ in acetonitrile), followed by hydrolysis to the carboxylic acid and HCl salt formation .
    • Critical Parameters:
  • Temperature control (20–50°C) to minimize side reactions.
  • Stoichiometric excess of chloroacetyl chloride (1.2–1.5 eq.) ensures complete conversion .
  • Route 2 (Multi-Step Catalysis):
    • Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) for aryl group introduction, followed by Boc protection/deprotection and HCl salt precipitation .
    • Yield Optimization: Use degassed solvents (e.g., tert-butanol) and inert atmospheres to prevent catalyst deactivation .

How can researchers optimize multi-step synthesis routes for derivatives to address low intermediate yields?

Advanced Question
Methodological Answer:

  • Step 1 (Reaction Monitoring): Use LC-MS or TLC to track intermediate formation. For example, monitor Boc-protected intermediates (retention time ~8–10 min, C18 column) to adjust reaction times .
  • Step 2 (Purification Strategies):
    • Low-Yield Steps: Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for polar intermediates .
    • By-Product Mitigation: Add scavengers (e.g., polymer-bound triphenylphosphine) to trap unreacted reagents .
  • Case Study: In Pd-catalyzed steps, increasing Cs₂CO₃ loading (3.0 eq.) improved coupling efficiency from 45% to 72% .

What analytical strategies resolve contradictions in spectral data during structural characterization?

Advanced Question
Methodological Answer:

  • Contradiction Example: Discrepancies in NMR δ values for piperidine ring protons due to conformational flexibility.

  • Resolution Workflow:

    • Variable Temperature NMR: Analyze spectra at –20°C to slow ring inversion and resolve splitting patterns .
    • 2D-COSY/HMBC: Confirm connectivity between piperidine C-2 and the carboxylic acid group .
    • X-ray Crystallography: Resolve ambiguous NOEs by determining crystal packing effects .
  • Data Table:

    TechniqueKey ObservationsReference
    1^1H NMR (DMSO-d6)δ 3.12–3.45 (m, piperidine H-2, H-6)
    IR1705 cm⁻¹ (C=O stretch)

How should researchers design stability studies for 4-Phenylpiperidine-2-carboxylic acid hydrochloride under varying conditions?

Advanced Question
Methodological Answer:

  • Forced Degradation:
    • Thermal Stress: Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks; monitor via HPLC for decomposition products (e.g., decarboxylation at >60°C) .
    • Hydrolytic Stress: Expose to pH 3, 7, and 9 buffers at 25°C; assess carboxylic acid stability via titration .
  • Light Sensitivity: Use ICH Q1B guidelines—expose to UV (320–400 nm) and visible light; quantify photodegradants with LC-MS .

What methodologies are recommended for assessing biological activity of derivatives in receptor-binding assays?

Advanced Question
Methodological Answer:

  • Target Selection: Prioritize opioid receptors (µ, κ) and monoamine transporters based on structural analogs (e.g., meperidine derivatives) .
  • Assay Design:
    • Radioligand Displacement: Use [³H]-DAMGO for µ-opioid receptor affinity (IC₅₀ calculations via nonlinear regression) .
    • Functional Assays: Measure cAMP inhibition in CHO cells expressing δ-opioid receptors .
  • Data Interpretation: Compare EC₅₀ values with positive controls (e.g., morphine) to assess potency trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.